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Cat. No.: B15575850

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of antibodies to pre-formed
liposomes functionalized with a maleimide group at the distal end of a polyethylene glycol
(PEG) spacer, specifically using Cholesterol-PEG-Maleimide. This method is widely employed
for the targeted delivery of therapeutic and diagnostic agents.

Introduction

The conjugation of antibodies to liposomes creates powerful-targeted drug delivery systems,
often referred to as immunoliposomes. These constructs combine the biocompatibility and
drug-loading capacity of liposomes with the high specificity of antibodies, enabling precise
delivery of payloads to target cells and tissues. The protocol described herein utilizes the
robust and specific reaction between a maleimide group on the liposome surface and a
sulfhydryl (thiol) group on the antibody. This thiol-maleimide linkage forms a stable thioether
bond, ensuring a secure attachment of the antibody to the liposome.

Experimental Workflow

The overall process involves the preparation of maleimide-functionalized liposomes, thiolation
of the antibody, conjugation of the thiolated antibody to the liposomes, and subsequent
purification and characterization of the immunoliposomes.
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Caption: Experimental workflow for the conjugation of antibodies to Cholesterol-PEG-MAL
liposomes.

Experimental Protocols

Materials
e Lipids:

o 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
o Cholesterol

o 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene
glycol)-2000] (DSPE-PEG2000-MAL)

e Antibody: 1gG of choice
o Thiolation Reagent (choose one):
o N-succinimidyl S-acetylthioacetate (SATA) and Hydroxylamine-HCI
o Dithiothreitol (DTT) for reduction of native disulfides
» Buffers:
o Phosphate Buffered Saline (PBS), pH 7.4
o HEPES Buffered Saline (HBS), pH 7.4
o MES Buffer, pH 6.5
 Purification:
o Size Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B)
o Dialysis membrane (e.g., 300 kDa MWCO)

o Other Reagents:
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o Chloroform
o Argon or Nitrogen gas

o Quenching agent (e.g., L-cysteine or 2-mercaptoethanol)

Protocol 1: Preparation of Maleimide-Functionalized
Liposomes

 Lipid Film Hydration:

o |In a round-bottom flask, combine DSPC, Cholesterol, and DSPE-PEG2000-MAL in
chloroform at a desired molar ratio (e.g., 55:40:5).

o Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
o Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
e Hydration:

o Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) by gentle rotation at a
temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

o Extrusion:

o To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension
to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using
a mini-extruder. This should also be performed at a temperature above the lipid phase
transition temperature.

o Store the prepared maleimide-functionalized liposomes at 4°C under an inert atmosphere
(argon or nitrogen) and use within 24 hours to minimize hydrolysis of the maleimide group.

[1]

Protocol 2: Antibody Thiolation
Method A: Using SATA[2]
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o Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.
e Add a 10-20 fold molar excess of SATA (dissolved in DMSO) to the antibody solution.
 Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.

» Remove excess, unreacted SATA by buffer exchange using a desalting column equilibrated
with PBS.

» To deacetylate the introduced acetylthio groups and generate free thiols, add 0.5 M
hydroxylamine-HCI in PBS (pH 7.4) to the modified antibody solution.

 Incubate for 2 hours at room temperature.

o Immediately purify the thiolated antibody using a desalting column equilibrated with a
degassed, nitrogen-saturated buffer (e.g., PBS, pH 7.2) to prevent re-oxidation of the thiol
groups.

Method B: Reduction of Native Disulfide Bonds[3]

e Dissolve the antibody in a degassed buffer (e.g., PBS, pH 7.4) at 5-10 mg/mL.
e Add a 10-20 fold molar excess of DTT.

 Incubate for 30 minutes at room temperature under a nitrogen atmosphere.

» Remove excess DTT and purify the thiolated antibody using a desalting column equilibrated
with a degassed, nitrogen-saturated buffer.

Protocol 3: Conjugation of Thiolated Antibody to
Maleimide-Liposomes

» Immediately after preparation, mix the thiolated antibody with the maleimide-functionalized
liposomes at a specific antibody-to-lipid molar ratio.[3] This ratio may need to be optimized
for different antibodies.[3]

o Atypical starting point is a molar ratio of 1:10 (antibody to DSPE-PEG2000-MAL).[4]
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o Perform the conjugation reaction overnight at 4°C or for 2-4 hours at room temperature with
gentle, continuous stirring under a nitrogen or argon atmosphere.[4]

o (Optional) Quench any unreacted maleimide groups by adding a final concentration of 2 mM
L-cysteine or 2-mercaptoethanol and incubating for 30 minutes.[5]

Protocol 4: Purification of Antibody-Liposome
Conjugates
o Separate the antibody-liposome conjugates from unconjugated antibody using size exclusion

chromatography (SEC).[2]

e Equilibrate an SEC column (e.g., Sepharose CL-4B) with a suitable buffer (e.g., PBS, pH
7.4).

e Apply the conjugation reaction mixture to the column.

o Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein)
and a method to detect liposomes (e.g., turbidity at 400 nm or a fluorescent lipid marker).
The immunoliposomes will elute in the earlier fractions, while the smaller, unconjugated
antibody will elute later.

 Alternatively, purification can be achieved by dialysis using a membrane with a high
molecular weight cutoff (e.g., 300 kDa) to remove the smaller unconjugated antibody.[4]

Characterization of Antibody-Liposome Conjugates

Proper characterization is essential to ensure the quality and consistency of the
immunoliposomes.

o Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) or
Nanoparticle Tracking Analysis (NTA). An increase in size of 10-25 nm is expected after
antibody conjugation.[2]

o Zeta Potential: Determined by electrophoretic light scattering to assess surface charge.
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» Conjugation Efficiency: The percentage of the initial antibody that has been successfully
conjugated to the liposomes. This can be determined by quantifying the amount of protein in
the purified immunoliposome fraction and comparing it to the initial amount of antibody used.
Protein quantification can be performed using assays such as the bicinchoninic acid (BCA)
assay or by measuring fluorescence if the antibody was pre-labeled.[2]

o Number of Antibodies per Liposome: This can be calculated based on the conjugation
efficiency, the lipid concentration, and the liposome size.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the preparation and
characterization of antibody-liposome conjugates.

Parameter Typical Value(s) Method of Determination

Liposome Size (before

_ _ 100 - 130 nm DLS, NTA
conjugation)
Liposome Size (after

] ] 120 - 150 nm DLS, NTA[2][6]
conjugation)
Polydispersity Index (PDI) <0.25 DLSI[6]

) Electrophoretic Light
Zeta Potential -10 to -20 mV

Scattering[6]
Antibody to DSPE-PEG-MAL 110 Calculation based on
Molar Ratio ' concentrations[4]
) ) o BCA Assay, Fluorescence
Conjugation Efficiency 50 - 80%
Measurement[7]
Calculation based on
Antibodies per Liposome 20 - 200 conjugation efficiency and

liposome number[2][8]

Signaling Pathway and Logical Relationship
Diagram
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The following diagram illustrates the logical relationship of the key components and processes
in forming the final antibody-liposome conjugate.
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Caption: Logical relationship of reactants and product in thiol-maleimide conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Antibody
Conjugation to Cholesterol-PEG-MAL Liposomes]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15575850#protocol-for-conjugating-
antibodies-to-cholesterol-peg-mal-liposomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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